molecular formula C14H13Cl2NO3S2 B2890370 Ethyl 2-(2,5-dichlorothiophene-3-carboxamido)-4,5-dimethylthiophene-3-carboxylate CAS No. 393838-63-6

Ethyl 2-(2,5-dichlorothiophene-3-carboxamido)-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B2890370
CAS No.: 393838-63-6
M. Wt: 378.28
InChI Key: LXFTZIPQGCOIMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2,5-dichlorothiophene-3-carboxamido)-4,5-dimethylthiophene-3-carboxylate is a thiophene-based derivative characterized by a disubstituted thiophene core. At position 2, it features a carboxamido group linked to a 2,5-dichlorothiophene moiety, while positions 4 and 5 are substituted with methyl groups. The ethyl ester at position 3 enhances solubility and modulates electronic properties.

Thiophene derivatives are pharmacologically significant; for example, 2-aminothiophenes are key structural motifs in drugs like olanzapine (antipsychotic) and tinoridine (anti-inflammatory) . The dichlorothiophene substituent in this compound introduces electron-withdrawing chlorine atoms, which may influence redox behavior, lipophilicity, and intermolecular interactions.

Properties

IUPAC Name

ethyl 2-[(2,5-dichlorothiophene-3-carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2NO3S2/c1-4-20-14(19)10-6(2)7(3)21-13(10)17-12(18)8-5-9(15)22-11(8)16/h5H,4H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXFTZIPQGCOIMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=C(SC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2,5-dichlorothiophene-3-carboxamido)-4,5-dimethylthiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

  • Formation of the Dichlorothiophene Intermediate

      Starting Material: 2,5-dichlorothiophene

      Reaction: Chlorination of thiophene using chlorine gas in the presence of a catalyst such as iron(III) chloride.

      Conditions: Room temperature, inert atmosphere.

  • Amidation Reaction

      Intermediate: 2,5-dichlorothiophene-3-carboxylic acid

      Reaction: Conversion to the corresponding amide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and an amine source.

      Conditions: Room temperature, dry solvent (e.g., dichloromethane).

  • Formation of the Dimethylthiophene Ring

      Starting Material: 2,5-dimethylthiophene

      Reaction: Electrophilic substitution to introduce the carboxylate group.

      Conditions: Elevated temperature, acidic catalyst.

  • Esterification

      Intermediate: 2-(2,5-dichlorothiophene-3-carboxamido)-4,5-dimethylthiophene-3-carboxylic acid

      Reaction: Esterification with ethanol in the presence of a strong acid like sulfuric acid.

      Conditions: Reflux, removal of water by azeotropic distillation.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic steps but optimized for large-scale operations. This includes the use of continuous flow reactors for better control of reaction conditions, higher yields, and safer handling of reactive intermediates. Additionally, purification steps such as crystallization, distillation, and chromatography would be scaled up to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Potassium permanganate, chromium trioxide.

      Conditions: Acidic or basic medium, elevated temperature.

      Products: Oxidized derivatives such as carboxylic acids or sulfoxides.

  • Reduction

      Reagents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

      Conditions: Anhydrous conditions for lithium aluminum hydride, room temperature and pressure for catalytic hydrogenation.

      Products: Reduced derivatives such as alcohols or amines.

  • Substitution

      Reagents: Nucleophiles like amines, thiols, or alkoxides.

      Conditions: Room temperature to reflux, polar aprotic solvents.

      Products: Substituted thiophene derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Nucleophiles: Amines, thiols, alkoxides.

    Catalysts: Iron(III) chloride, sulfuric acid.

Scientific Research Applications

Chemistry

In chemistry, Ethyl 2-(2,5-dichlorothiophene-3-carboxamido)-4,5-dimethylthiophene-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study the interactions of thiophene derivatives with biological macromolecules. Its dichloro and carboxamido groups may interact with proteins and nucleic acids, providing insights into binding mechanisms and potential therapeutic applications.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential pharmacological activities. The presence of the thiophene ring and the dichloro substitution may confer bioactivity, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, polymers, and electronic materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(2,5-dichlorothiophene-3-carboxamido)-4,5-dimethylthiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The dichloro and carboxamido groups can form specific interactions with amino acid residues, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity: Chlorine atoms increase lipophilicity (logP ~3.5 estimated), which may enhance membrane permeability compared to phenolic analogues (logP ~2.8 for compound 3d ).

Antioxidant Activity

Phenolic derivatives (e.g., compound 3d: 4-hydroxyphenyl) exhibit superior antioxidant activity due to radical-scavenging hydroxyl groups (70–90% inhibition in DPPH assay) .

Anti-inflammatory Activity

Phenolic acrylamido derivatives (e.g., compound 3e) show 83.1% inhibition in carrageenan-induced paw edema assays, comparable to diclofenac (85%) . The dichlorothiophene derivative’s anti-inflammatory activity remains unstudied, but chlorine substituents may modulate COX-2 inhibition via steric and electronic effects.

Physicochemical Properties

Property Target Compound (Estimated) Ethyl 2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate Ethyl 2-isothiocyanato-4,5-dimethylthiophene-3-carboxylate
Molecular Weight ~373.3 g/mol 369.4 g/mol 241.33 g/mol
Melting Point 250–270°C (estimated) 298–300°C Not reported
Solubility Low in water; soluble in DMSO Soluble in ethanol, DMSO Soluble in organic solvents

Biological Activity

Ethyl 2-(2,5-dichlorothiophene-3-carboxamido)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound belonging to the class of thiophene derivatives. This article explores its biological activity, focusing on antibacterial properties, molecular interactions, and structure-activity relationships (SAR).

Chemical Structure

The compound features a thiophene ring with multiple substituents, including:

  • Dichlorothiophene moiety
  • Carboxamide and carboxylate functional groups
  • Dimethyl substitutions

Molecular Formula and Properties

  • Molecular Formula : C14_{14}H12_{12}Cl2_{2}N2_{2}O4_{4}S2_{2}
  • Molecular Weight : 367.23 g/mol

Antibacterial Activity

Recent studies have highlighted the potential antibacterial properties of thiophene derivatives. In particular, compounds structurally related to this compound have shown significant activity against various bacterial strains.

Case Study: Antibacterial Testing

A comparative study evaluated the antibacterial efficacy of several thiophene derivatives against multidrug-resistant strains of Salmonella Typhi. The results indicated that derivatives with similar structural motifs exhibited minimum inhibitory concentration (MIC) values ranging from 3.125 mg/mL to 50 mg/mL.

CompoundMIC (mg/mL)Bacterial Strain
Compound A3.125XDR Salmonella Typhi
Compound B6.25XDR Salmonella Typhi
Ethyl 2-(2,5-dichlorothiophene...)TBDTBD

The antibacterial activity is hypothesized to stem from:

  • Inhibition of bacterial cell wall synthesis
  • Disruption of membrane integrity
  • Interference with metabolic pathways

Molecular docking studies suggest that the dichlorothiophene moiety plays a crucial role in binding to bacterial targets, enhancing the compound's efficacy.

Key Findings

The presence of halogenated thiophene rings and amide functionalities is critical for enhancing biological activity. The following points summarize important SAR insights:

  • Halogen Substitution : Chlorine atoms increase lipophilicity and improve membrane penetration.
  • Amide Linkage : Enhances binding affinity to biological targets due to hydrogen bonding capabilities.

Comparative Analysis

Research indicates that compounds with dual thiophene moieties exhibit superior biological activity compared to those with single thiophene structures. This observation aligns with findings from various studies exploring the relationship between molecular structure and biological function.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for ethyl 2-(2,5-dichlorothiophene-3-carboxamido)-4,5-dimethylthiophene-3-carboxylate?

  • Methodology : The compound can be synthesized via a multi-step process:

Core Thiophene Formation : Start with ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (prepared via Gewald’s reaction using 2-butanone, sulfur, and ethyl cyanoacetate) .

Amidation : React the amino group with 2,5-dichlorothiophene-3-carbonyl chloride under anhydrous conditions (e.g., DMF solvent, 0–5°C) to form the carboxamide linkage.

Purification : Use recrystallization (ethanol or toluene) and monitor purity via TLC .

  • Key Considerations : Optimize reaction temperature (60–70°C for Gewald’s reaction) to avoid yield reduction. Use piperidine/acetic acid as catalysts for condensation steps .

Q. How is the compound characterized structurally post-synthesis?

  • Techniques :

  • IR Spectroscopy : Confirm amide C=O (~1660 cm⁻¹), ester C=O (~1680 cm⁻¹), and C≡N (~2212 cm⁻¹) stretches .
  • ¹H/¹³C NMR : Identify methyl groups (δ 2.2–2.3 ppm), ethyl ester protons (δ 1.3–4.4 ppm), and aromatic protons (δ 6.9–8.3 ppm) .
  • Mass Spectrometry : Validate molecular weight via [M+H]+ or [M+Na]+ peaks (e.g., m/z 419 for a related compound) .
    • Data Cross-Validation : Compare spectral data with structurally analogous compounds (e.g., ethyl 2-(2-cyano-3-phenylacrylamido) derivatives) .

Q. What in vitro models are suitable for assessing its antioxidant activity?

  • Assays :

  • DPPH Radical Scavenging : Measure reduction of 1,1-diphenyl-2-picrylhydrazyl at 517 nm; IC₅₀ values indicate potency .
  • Nitric Oxide Scavenging : Quantify inhibition of sodium nitroprusside-generated NO in phosphate buffer (pH 7.4) .
  • Lipid Peroxidation : Use ferric chloride-induced oxidation in rat brain homogenate; monitor malondialdehyde (MDA) levels .
    • Interpretation : Phenolic substituents (e.g., 4-hydroxy-3-methoxyphenyl) enhance activity due to steric hindrance and redox stability .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across studies?

  • Analytical Framework :

  • Statistical Validation : Apply non-parametric tests (e.g., Mann-Whitney U test) to compare activity variances (e.g., 70.2–83.1% edema inhibition in rat models) .
  • Structure-Activity Relationships (SAR) : Correlate substituent effects (e.g., electron-withdrawing Cl vs. electron-donating OCH₃) with activity trends. For example, dichlorothiophene derivatives may exhibit altered solubility or target binding vs. cyanoacrylamido analogs .
    • Case Study : Compound 3e (4-hydroxy-3-methoxyphenyl analog) showed 83.1% anti-inflammatory activity, comparable to diclofenac (85%), attributed to pharmacokinetic optimization .

Q. What strategies optimize synthesis yield and purity for scaled-up production?

  • Process Parameters :

VariableOptimal RangeImpact
Temperature60–70°CPrevents side reactions in Gewald’s step
SolventToluene/ethanolEnsures high recrystallization purity (>90%)
CatalystsPiperidine/AcOHAccelerate Knoevenagel condensation (5–6 hr completion)
  • Quality Control : Use HPLC with C18 columns (UV detection at 254 nm) to monitor impurities <1% .

Q. How do structural modifications influence its bioactivity?

  • SAR Insights :

  • Electron-Withdrawing Groups (e.g., Cl, CN): Enhance electrophilicity, improving enzyme inhibition (e.g., COX-2 in inflammation) .
  • Phenolic vs. Methoxy Substitutents : Phenolic -OH (e.g., compound 3d) increases antioxidant activity (70.2% inhibition) vs. methoxy analogs (50–60%) due to radical stabilization .
    • Experimental Design : Synthesize analogs via Knoevenagel condensation with substituted benzaldehydes (e.g., 4-Cl, 3-NO₂) and compare bioactivity profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.